molecular formula C18H14FNO3S2 B275105 ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B275105
M. Wt: 375.4 g/mol
InChI Key: FZVGNTZNZDJPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: Starting with a thiophene derivative, such as thiophene-2-carboxylic acid, the core structure is formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluorophenyl boronic acid or halide.

    Amidation: The thiophene-2-amido group is introduced through an amidation reaction, typically using an amine and a coupling reagent like EDCI or DCC.

    Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the amido group or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amido or ester derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate: Lacks the fluorophenyl group.

    Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 4-(4-methylphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in ethyl 4-(4-fluorophenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can enhance its biological activity and stability compared to similar compounds. Fluorine atoms can increase lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C18H14FNO3S2

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H14FNO3S2/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21)

InChI Key

FZVGNTZNZDJPSU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.